![molecular formula C32H32N2O7 B12551659 5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3'-deoxy-3'-formylthymidine CAS No. 162583-94-0](/img/structure/B12551659.png)
5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3'-deoxy-3'-formylthymidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3’-deoxy-3’-formylthymidine is a synthetic nucleoside analog This compound is characterized by the presence of a bis(4-methoxyphenyl)(phenyl)methyl group attached to the 5’-hydroxyl group of thymidine, with a formyl group at the 3’-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3’-deoxy-3’-formylthymidine involves multiple steps. The starting material, thymidine, undergoes protection of the 5’-hydroxyl group with bis(4-methoxyphenyl)(phenyl)methyl chloride in the presence of a base such as pyridine. The 3’-hydroxyl group is then oxidized to a formyl group using reagents like Dess-Martin periodinane or Swern oxidation conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as column chromatography and recrystallization are employed for purification .
Análisis De Reacciones Químicas
Types of Reactions
5’-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3’-deoxy-3’-formylthymidine undergoes various chemical reactions, including:
Oxidation: The formyl group can be further oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, Dess-Martin periodinane.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Hydroxymethyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5’-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3’-deoxy-3’-formylthymidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Employed in studies of DNA replication and repair mechanisms.
Medicine: Potential use in the development of antiviral and anticancer agents.
Industry: Utilized in the production of oligonucleotides for research and therapeutic purposes.
Mecanismo De Acción
The mechanism of action of 5’-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3’-deoxy-3’-formylthymidine involves its incorporation into DNA during replication. The presence of the bulky bis(4-methoxyphenyl)(phenyl)methyl group can hinder the activity of DNA polymerases, leading to chain termination. This property makes it a potential candidate for antiviral and anticancer therapies .
Comparación Con Compuestos Similares
Similar Compounds
5’-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2’-deoxyuridine: Similar structure but lacks the formyl group at the 3’-position.
5’-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2’-deoxy-2’-fluorouridine: Contains a fluorine atom at the 2’-position instead of a hydroxyl group.
Uniqueness
The uniqueness of 5’-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3’-deoxy-3’-formylthymidine lies in its specific structural modifications, which confer distinct biochemical properties. The formyl group at the 3’-position and the bulky bis(4-methoxyphenyl)(phenyl)methyl group at the 5’-position make it a valuable tool in biochemical research and potential therapeutic applications .
Propiedades
Número CAS |
162583-94-0 |
|---|---|
Fórmula molecular |
C32H32N2O7 |
Peso molecular |
556.6 g/mol |
Nombre IUPAC |
(2S,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolane-3-carbaldehyde |
InChI |
InChI=1S/C32H32N2O7/c1-21-18-34(31(37)33-30(21)36)29-17-22(19-35)28(41-29)20-40-32(23-7-5-4-6-8-23,24-9-13-26(38-2)14-10-24)25-11-15-27(39-3)16-12-25/h4-16,18-19,22,28-29H,17,20H2,1-3H3,(H,33,36,37)/t22-,28-,29-/m1/s1 |
Clave InChI |
OWEWLFTYSHJDCP-RNOQYBQRSA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)C=O |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


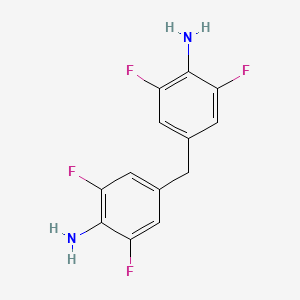
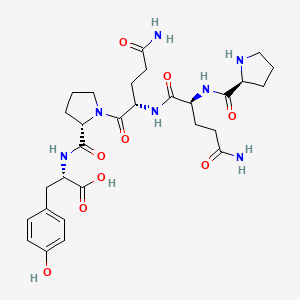

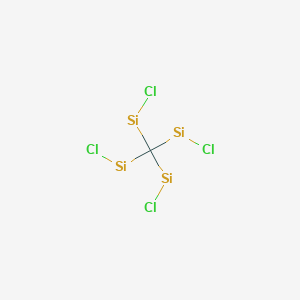
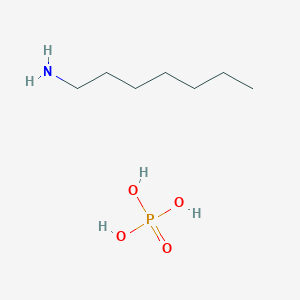
![Magnesium, chloro[6-[[(1,1-dimethylethyl)diphenylsilyl]oxy]hexyl]-](/img/structure/B12551608.png)

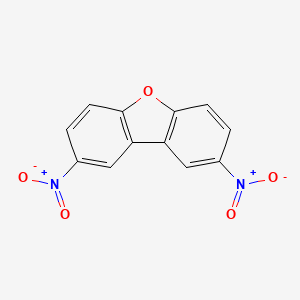
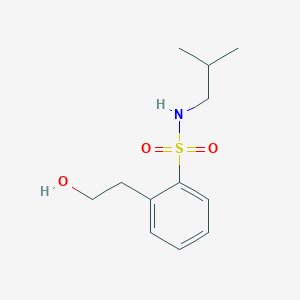
![3,6-Diphenyl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12551629.png)
![4-Piperidinone, 3,5-bis[(4-hydroxyphenyl)methylene]-1-methyl-](/img/structure/B12551644.png)
![2,6-Bis[2-(2H-1,3-benzodioxol-5-yl)ethenyl]pyrazine](/img/structure/B12551652.png)
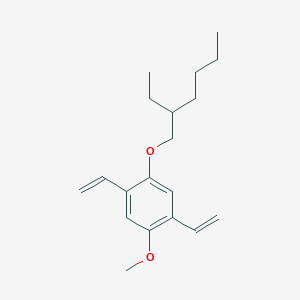
![Dimethyl [5-(propylsulfanyl)pentyl]propanedioate](/img/structure/B12551655.png)
